molecular formula C7H8F3NO3 B2829102 2-[5-Oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid CAS No. 2361636-10-2

2-[5-Oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid

Cat. No.: B2829102
CAS No.: 2361636-10-2
M. Wt: 211.14
InChI Key: XIULLVYZDLBCNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-Oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and an acetic acid moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the acetic acid moiety. One common method involves the acylation of a pyrrolidine precursor with trifluoroacetic anhydride, followed by oxidation to introduce the keto group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[5-Oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

2-[5-Oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-Oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The keto group can form hydrogen bonds with active site residues, further stabilizing the compound-protein interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl group and the pyrrolidine ring in 2-[5-Oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid imparts unique chemical properties, such as increased hydrophobicity and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO3/c8-7(9,10)6(2-5(13)14)1-4(12)11-3-6/h1-3H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIULLVYZDLBCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC1(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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